1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
CAS No.: 1220038-11-8
Cat. No.: VC2930241
Molecular Formula: C11H24Cl2N2O
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride - 1220038-11-8](/images/structure/VC2930241.png)
Specification
CAS No. | 1220038-11-8 |
---|---|
Molecular Formula | C11H24Cl2N2O |
Molecular Weight | 271.22 g/mol |
IUPAC Name | 1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol;dihydrochloride |
Standard InChI | InChI=1S/C11H22N2O.2ClH/c14-11-5-8-13(9-11)7-4-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H |
Standard InChI Key | SVXJCWAYBIUJRH-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl |
Canonical SMILES | C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a crystalline solid with two nitrogen-containing heterocycles connected by an ethylene bridge. The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form.
Identification Parameters
The compound can be identified through several standard chemical identifiers as summarized in Table 1.
Parameter | Value |
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Chemical Formula | C₁₁H₂₄Cl₂N₂O |
CAS Registry Number | 1220038-11-8 |
MDL Number | MFCD13561610 |
ChemSpider ID | 25075252 |
Average Mass | 271.226 g/mol |
Monoisotopic Mass | 270.126569 g/mol |
Table 1: Chemical identifiers for 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Nomenclature
The compound is known by several systematic and alternative names:
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1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride (primary name)
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1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol dihydrochloride
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3-Pyrrolidinol, 1-[2-(2-piperidinyl)ethyl]-, hydrochloride (1:2)
Structural Features
Molecular Structure
The compound consists of a pyrrolidin-3-ol ring connected via an ethyl linker to a piperidine ring at the 2-position. The dihydrochloride form indicates that both nitrogen atoms are protonated, with two chloride counter-ions.
Chemical Representation
Various chemical notation systems are used to represent the structure of this compound:
Notation System | Representation |
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SMILES | C1CNCCC1CCN2CCC(C2)O.Cl.Cl |
InChI | InChI=1S/C11H22N2O.2ClH/c14-11-4-8-13(9-11)7-3-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H |
InChIKey | NPVIMZAQFPDTLY-UHFFFAOYSA-N |
Table 2: Chemical representation of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Stereochemistry
The compound contains one stereogenic center at the C-3 position of the pyrrolidinol ring. Unless specifically synthesized as a single enantiomer, the compound typically exists as a racemic mixture .
Physical Properties
Appearance and Solubility
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is typically a white to off-white crystalline solid. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications and biological testing.
Stability Parameters
Parameter | Value |
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Storage Temperature | Recommended at 2-8°C |
Stability | Relatively stable under normal conditions |
Hygroscopicity | Moderately hygroscopic |
Light Sensitivity | Store protected from light |
Table 3: Stability parameters for 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Synthesis and Preparation
General Synthetic Routes
The synthesis of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves a multi-step process. One common approach involves:
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Preparation of protected 3-pyrrolidinol derivatives
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N-alkylation with an appropriate 2-piperidinylethyl halide
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Deprotection steps
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Salt formation with hydrochloric acid
Chemical Reactivity
Functional Group Analysis
The compound contains several reactive functional groups:
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Secondary alcohol (hydroxyl group on the pyrrolidine ring)
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Tertiary amine (pyrrolidine nitrogen)
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Secondary amine (piperidine nitrogen in the salt form)
These functional groups provide potential sites for chemical modifications and reactions that can be utilized for derivatization or structure-activity relationship studies.
Common Reactions
Reactions typical for this compound include:
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Oxidation of the hydroxyl group
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N-acylation of the amine functionalities
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Alkylation reactions
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Cyclization reactions
These transformation options provide pathways for creating derivative compounds with modified properties.
Spectroscopic Characterization
Spectral Data
The spectroscopic characterization of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically includes:
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NMR spectroscopy (¹H and ¹³C)
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Mass spectrometry
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Infrared spectroscopy
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UV-visible spectroscopy
While specific spectral data for this compound is limited in the available literature, similar compounds exhibit characteristic NMR signals for the methylene groups of the pyrrolidine and piperidine rings, as well as specific shifts for the protons adjacent to the nitrogen atoms and hydroxyl group.
Research Applications
Current Research Areas
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is primarily used in research settings as:
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A chemical building block for more complex structures
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A reference compound for analytical studies
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A potential lead compound for developing CNS-active agents
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A tool for investigating structure-activity relationships in heterocyclic chemistry
Therapeutic Area | Potential Applications |
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Central Nervous System | Depression, anxiety, cognitive enhancement |
Respiratory System | Asthma, allergic conditions |
Gastrointestinal | Acid-related disorders |
Cardiovascular | Potential vascular effects |
Table 4: Potential therapeutic applications based on structural features
Comparative Analysis
Related Compounds
Several structural analogs of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride have been described:
Compound | Structural Difference | CAS Number |
---|---|---|
1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride | Piperidine substitution at 4-position | 1219961-05-3 |
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride | Direct connection without ethyl linker | 1220019-95-3 |
4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride | Different regioisomer | 1659289-06-1 |
Table 5: Structural analogs of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Structure-Activity Relationships
The subtle structural differences between these related compounds can significantly impact their biological properties:
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The position of substitution on the piperidine ring (2- vs. 4-position) affects receptor binding profiles
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The length of the linking chain between heterocycles influences conformational flexibility
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The regiochemistry of the hydroxyl group on the pyrrolidine ring modulates hydrogen bonding capacity
These structure-activity relationships are critical for understanding the potential biological roles of these compounds and for guiding further synthetic modifications.
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